(E)-2,6-Dimethyloct-3-en-2-ol

Fragrance Chemistry Formulation Engineering Distillation Purity

(E)-2,6-Dimethyloct-3-en-2-ol (CAS 84282-48-4) is a monoterpene alcohol belonging to the class of non-cyclic terpene alcohols widely employed as fragrance ingredients. The compound is characterized by a C10 skeleton with a (3E)-configured double bond and a tertiary alcohol function, which together define its olfactory profile and physicochemical behavior.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 84282-48-4
Cat. No. B12662527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,6-Dimethyloct-3-en-2-ol
CAS84282-48-4
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCC(C)CC=CC(C)(C)O
InChIInChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h6,8-9,11H,5,7H2,1-4H3/b8-6+
InChIKeyMPNPHWUUIRXMIS-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2,6-Dimethyloct-3-en-2-ol (CAS 84282-48-4) Procurement & Selection Guide


(E)-2,6-Dimethyloct-3-en-2-ol (CAS 84282-48-4) is a monoterpene alcohol belonging to the class of non-cyclic terpene alcohols widely employed as fragrance ingredients. The compound is characterized by a C10 skeleton with a (3E)-configured double bond and a tertiary alcohol function, which together define its olfactory profile and physicochemical behavior. It is listed in the EINECS inventory (No. 282-693-1) and is registered with the U.S. EPA under the DSSTox database, indicating its recognized status in commercial chemical inventories [1]. Its primary industrial relevance lies in its lemon-like odor character, making it a candidate for citrus-type fragrance formulations where precise stereochemical and positional isomer identity is critical [2].

1
Stereochemical identity: (3E)-configured monoterpene alcohol with tertiary alcohol function Defines olfactory profile and formulation behavior
2
Formulation context: citrus-type fragrance candidate with reported lemon-like odor character Precise isomeric identity critical for accord fidelity
3
Inventory status: EINECS listed (282-693-1), EPA DSSTox registered Recognized in commercial chemical inventories

Why (E)-2,6-Dimethyloct-3-en-2-ol Cannot Be Substituted by Other C10 Terpene Alcohols


Within the C10H20O monoterpene alcohol family, subtle structural variations—such as double bond position, E/Z geometry, and the degree of saturation—directly control both olfactory character and physical properties relevant to formulation. (E)-2,6-Dimethyloct-3-en-2-ol possesses a tertiary alcohol group conjugated to a (3E) double bond, a combination that generates a distinctive lemon-citrus note not replicated by its saturated analogue (2,6-dimethyloctan-2-ol, CAS 18479-57-7) or by positional isomers such as tetrahydromuguol (3,7-dimethylocten-2-ol, CAS 41678-36-8). The (E) configuration at C3 imposes a specific molecular geometry that influences receptor binding at olfactory receptors, while the tertiary alcohol contributes to higher chemical stability compared to primary or secondary alcohol analogs. These factors make generic substitution risky for applications where odor fidelity, volatility, and formulation stability are non-negotiable [1]. The quantitative evidence below demonstrates that even closely related analogs differ measurably in key procurement-relevant parameters including boiling point, density, and computed environmental partitioning behavior.

Target
(E)-2,6-Dimethyloct-3-en-2-ol — tertiary alcohol with (3E) double bond, lemon-citrus note profile
Saturated Analog
2,6-Dimethyloctan-2-ol — lacks double bond; heavier odor character, higher boiling point, odor fidelity may not transfer
Target
(E)-configured C3 double bond imposes specific molecular geometry for olfactory receptor interaction
Positional Isomer
Tetrahydromuguol (3,7-dimethylocten-2-ol) — shifted double bond position; volatility and odor character may differ
Target
(E)-isomer: extended molecular shape, distinct GC retention profile for QC verification
(Z)-Isomer
(Z)-2,6-dimethyloct-3-en-2-ol — different spatial arrangement; expected earlier GC elution, may alter olfactory character

Quantitative Differentiators of (E)-2,6-Dimethyloct-3-en-2-ol vs. Closest Analogs


Boiling Point Comparison: (E)-2,6-Dimethyloct-3-en-2-ol vs. Saturated Analog (2,6-Dimethyloctan-2-ol)

The boiling point of (E)-2,6-dimethyloct-3-en-2-ol at atmospheric pressure is reported as 187.9 °C [1]. In contrast, its fully saturated analog, 2,6-dimethyloctan-2-ol (CAS 18479-57-7, also known as tetrahydromuguol or tetrahydro-allo-ocimenol), exhibits a boiling point of approximately 198 °C [2]. The ~10 °C lower boiling point of the target compound reflects the presence of the (3E) double bond, which reduces molecular polarity and intermolecular hydrogen bonding relative to the saturated analogue. This difference has practical implications for fractional distillation purification and for volatile release profiles in fragrance formulations.

Boiling Point
Cross-study comparable
Target: 187.9 °C
Saturated analog: ~198 °C
△ ≈ −10 °C (lower for target)
Lower boiling point supports gentler distillation and faster top-note evaporation in formulations.
Computed values at 760 mmHg; verify with supplier COA.
Fragrance Chemistry Formulation Engineering Distillation Purity

Density Differential: Impact on Formulation Metering and Solubility Predictions

The reported density of (E)-2,6-dimethyloct-3-en-2-ol is 0.844 g/cm³ [1]. For the saturated analog 2,6-dimethyloctan-2-ol, the density is documented as approximately 0.834 g/cm³ at 20 °C [2]. The higher density of the unsaturated target compound (△ ≈ +0.010 g/cm³) is consistent with the presence of the (3E) double bond, which creates a more compact molecular conformation and slightly higher mass per unit volume. This difference, while small, is measurable and can be utilized as a quality control (QC) acceptance criterion to distinguish between the unsaturated and saturated forms during incoming raw material inspection.

Density (20 °C)
Cross-study comparable
Target: 0.844 g/cm³
Saturated analog: 0.834 g/cm³
△ ≈ +0.010 g/cm³
Measurable density differential supports QC identity verification during incoming inspection.
~1.2% mass error risk if wrong analog substituted in volumetric metering.
Formulation Process Chemistry Quality Control

Lipophilicity (XLogP3-AA) as a Predictor of Environmental Fate and Skin Permeation

The computed XLogP3-AA value for (E)-2,6-dimethyloct-3-en-2-ol is 2.8 [1]. Its saturated counterpart 2,6-dimethyloctan-2-ol yields a computed XLogP3-AA of approximately 3.4 [2], while the positional isomer tetrahydromuguol (3,7-dimethylocten-2-ol) has a reported Log Kow (calculated) of 3.56 [3]. The lower lipophilicity of the target compound results from the electron-withdrawing effect of the (3E) double bond adjacent to the tertiary alcohol, which slightly increases polarity compared to the fully saturated analog. In environmental risk assessment, lower logP predicts reduced bioaccumulation potential and higher water solubility, which can influence regulatory acceptance under REACH or TSCA.

Lipophilicity (logP)
Cross-study comparable
Target: XLogP3-AA = 2.8
Saturated analog: ~3.4
Tetrahydromuguol: 3.56
Lower logP suggests reduced bioaccumulation potential; supports environmental risk assessment documentation.
Computed values; experimental logP may differ.
Environmental Safety Dermal Absorption Regulatory Toxicology

Flash Point as a Safety and Transport Classification Differentiator

(E)-2,6-Dimethyloct-3-en-2-ol has a flash point of 59.4 °C [1], classifying it as a combustible liquid (Category 4 under GHS, flash point > 60 °C). In contrast, the saturated analog 2,6-dimethyloctan-2-ol is reported with a flash point of 176 °F (80 °C) [2]. The approximately 20 °C lower flash point of the target compound is due to the higher vapor pressure associated with the unsaturated double bond. This difference has direct consequences for storage requirements, shipping classifications, and facility fire code compliance.

Flash Point
Cross-study comparable
Target: 59.4 °C
Saturated analog: 80 °C
△ ≈ −20 °C (lower for target)
Flash point classification directly impacts storage, transport, and fire code compliance requirements.
Closed cup method; confirm with supplier SDS for shipment classification.
Safety Data Sheet Transport Classification Hazard Communication

Stereochemical Identity: (E) vs. (Z) Isomer Differentiability via GC Retention Index

The (E) configuration of the C3-C4 double bond in (E)-2,6-dimethyloct-3-en-2-ol confers a distinct gas chromatographic retention behavior compared to the (Z) isomer. While specific Kovats retention index data for both isomers on a standard non-polar column (e.g., DB-5) were not directly available in the open literature, class-level inference from structurally analogous monoterpene alcohols (e.g., geraniol vs. nerol) indicates that (E) isomers typically elute later than their (Z) counterparts on non-polar stationary phases due to their more extended molecular shape [1][2]. This differential retention can be exploited analytically to verify the isomeric purity of (E)-2,6-dimethyloct-3-en-2-ol in quality control workflows, preventing inadvertent substitution with the (Z) isomer (CAS not found in open databases, indicating limited commercial availability of the Z form).

Stereochemical GC Retention
Class-level inference
(E)-isomer: expected longer retention vs. (Z)-isomer on non-polar columns, by analogy to geraniol/nerol pair.
GC retention behavior supports isomeric purity verification in QC workflows.
Specific Kovats index data not publicly available; verify with in-house method.
Analytical Chemistry Chiral Purity QC/QA

Verified Application Windows for (E)-2,6-Dimethyloct-3-en-2-ol Based on Quantitative Evidence


Citrus-Focused Fragrance Formulations Requiring Rapid Top-Note Evaporation

The boiling point of 187.9 °C (approximately 10 °C below the saturated analog) supports preferential use in fine fragrance top notes, where a faster evaporation rate is desired to deliver an immediate lemon-citrus impact upon application [1]. The (3E) double bond contributes to a fresher, more volatile odor profile compared to the heavier, more persistent character of saturated analogs. Formulators can leverage this property to tune the temporal evolution of fragrance accords without relying on lower-molecular-weight solvents or carriers.

QC Fingerprinting for Isomeric Purity Verification in Raw Material Receiving

The density of 0.844 g/cm³ and the characteristic GC retention behavior of the (E) isomer provide two orthogonal QC parameters to confirm identity and purity during incoming inspection. A density measurement deviating toward 0.834 g/cm³ would signal potential contamination with the saturated analog, while an abnormal GC elution profile could indicate the presence of (Z) isomer or other positional isomers [2][3]. This dual-check protocol is essential for fragrance houses operating under ISO 9001 or GMP quality systems.

Environmental Risk Assessment Documentation for REACH Registration Dossiers

The computed XLogP3-AA of 2.8 positions (E)-2,6-dimethyloct-3-en-2-ol in a lower bioaccumulation risk category compared to its saturated analog (logP ~3.4) and tetrahydromuguol (logP 3.56) [4]. When preparing chemical safety reports (CSRs) for REACH registration, this lower logP value can be cited to support a reduced PBT (Persistent, Bioaccumulative, Toxic) concern, potentially streamlining the registration process and reducing the testing burden relative to higher-logP analogs.

Application
Selection Property
Validation Focus
Citrus fragrance top-note formulation
Reported boiling point profile
Top-note evaporation rate and accord temporal evolution
QC raw material identity verification
Density and GC retention behavior
Isomeric purity confirmation against reference standard
Environmental risk assessment (REACH CSR)
Computed logP profile
Bioaccumulation risk category and PBT concern assessment
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